molecular formula C19H20BrN3O3S B10935361 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10935361
M. Wt: 450.4 g/mol
InChI Key: LXRJZFTWUGTKSQ-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, as well as a naphthylsulfonyl group attached to a propanamide chain

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Amino or thio derivatives of the pyrazole ring

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play crucial roles in binding to the active sites of these targets, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its combination of a brominated pyrazole ring, an ethyl group, and a naphthylsulfonyl-propanamide chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C19H20BrN3O3S

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C19H20BrN3O3S/c1-2-23-18(17(20)12-22-23)13-21-19(24)9-10-27(25,26)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11-12H,2,9-10,13H2,1H3,(H,21,24)

InChI Key

LXRJZFTWUGTKSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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